



# Application Notes and Protocols: HLX22 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HL22      |           |
| Cat. No.:            | B15548792 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

HLX22 is a novel, recombinant humanized anti-HER2 monoclonal antibody designed for the treatment of HER2-expressing cancers. It specifically targets subdomain IV of the HER2 extracellular domain, at a distinct epitope from that of trastuzumab. This unique binding characteristic allows for the simultaneous binding of both HLX22 and trastuzumab to the HER2 receptor. The resulting dual blockade leads to enhanced internalization and degradation of HER2 dimers, thereby strengthening the inhibition of downstream signaling pathways and potentiating anti-tumor activity.[1][2][3][4] Preclinical and clinical studies have demonstrated that HLX22, in combination with trastuzumab and chemotherapy, offers a promising therapeutic strategy for patients with HER2-positive cancers.[2][5]

These application notes provide a comprehensive overview of the mechanism of action of HLX22, a summary of key preclinical and clinical data, and detailed protocols for relevant in vitro and in vivo assays.

### **Mechanism of Action: Dual HER2 Blockade**

The epidermal growth factor receptor (EGFR) family, including HER2, plays a crucial role in cell growth, proliferation, and survival.[6] Dimerization of these receptors activates intracellular signaling cascades, primarily the PI3K/AKT/mTOR and Ras/MAPK pathways.[1][7][8][9][10]

## Methodological & Application





HLX22, in combination with trastuzumab, provides a dual-blockade of HER2 signaling:

- Simultaneous Binding: HLX22 and trastuzumab bind to different epitopes on HER2 subdomain IV, enabling them to bind to the HER2 receptor concurrently without competition.
   [1][3][6]
- Enhanced Internalization: This dual binding significantly increases the internalization of both HER2/HER2 homodimers and HER2/EGFR heterodimers by 40-80%.[1][2]
- Inhibition of Downstream Signaling: The enhanced internalization and subsequent degradation of HER2 lead to a reduction in the activation of key downstream signaling molecules, including STAT3, P70 S6, and AKT.[3][11] Gene expression analysis has also shown a reduction in pathways related to FGF-FGFR-PI3K-MTOR, EGF-EGFR-RAS, and TGF-β-SMAD.[3][11]

This synergistic action results in enhanced tumor cell apoptosis and inhibition of proliferation.[1]





Click to download full resolution via product page

Caption: HER2 Signaling Pathway and Points of Inhibition by HLX22 and Trastuzumab.



## Preclinical Data In Vitro Studies

The synergistic anti-proliferative effect of HLX22 in combination with a trastuzumab biosimilar (HLX02) has been demonstrated in HER2-positive cancer cell lines.

| Cell Line | Cancer Type    | Assay            | Treatment                     | Result                             |
|-----------|----------------|------------------|-------------------------------|------------------------------------|
| NCI-N87   | Gastric Cancer | Cell Viability   | HLX22 + HLX02<br>(12.5 μg/mL) | -26.49% relative cell viability[3] |
| NCI-N87   | Gastric Cancer | Synergy Analysis | HLX22 + HLX02                 | Strong synergy<br>(CI < 0.6)[12]   |
| BT-474    | Breast Cancer  | Synergy Analysis | HLX22 + HLX02                 | Strong synergy<br>(CI < 0.6)[12]   |

### In Vivo Studies

The combination of HLX22 and a trastuzumab biosimilar (HLX02) has shown synergistic tumor growth inhibition in xenograft models.

| Model              | Cancer Type    | Treatment     | Result                                 |
|--------------------|----------------|---------------|----------------------------------------|
| NCI-N87 CDX        | Gastric Cancer | HLX22 + HLX02 | Synergistic tumor growth inhibition[3] |
| Gastric Cancer PDX | Gastric Cancer | HLX22 + HLX02 | Synergistic tumor growth inhibition[3] |

# Clinical Data Phase II Clinical Trial (HLX22-GC-201)

This randomized, double-blind study evaluated the efficacy and safety of HLX22 in combination with trastuzumab and XELOX chemotherapy (capecitabine and oxaliplatin) as a first-line treatment for HER2-positive advanced gastric or gastroesophageal junction cancer.[4][13]



Efficacy Results (Median Follow-up: 14.3 months)[13]

| Endpoint             | HLX22 (15 mg/kg) +<br>Trastuzumab +<br>XELOX (Group B,<br>n=17) | Placebo +<br>Trastuzumab +<br>XELOX (Group C,<br>n=18) | Hazard Ratio (95%<br>CI) |
|----------------------|-----------------------------------------------------------------|--------------------------------------------------------|--------------------------|
| Median PFS (IRRC)    | Not Reached                                                     | 8.2 months                                             | 0.1 (0.04-0.52)          |
| Confirmed ORR (IRRC) | 82.4%                                                           | 88.9%                                                  | -                        |

#### Safety Summary[2][13]

| Adverse Event                 | HLX22 (15 mg/kg) +<br>Trastuzumab + XELOX<br>(Group B, n=17) | Placebo + Trastuzumab +<br>XELOX (Group C, n=18) |
|-------------------------------|--------------------------------------------------------------|--------------------------------------------------|
| Any-grade TEAEs               | 100%                                                         | 100%                                             |
| Grade ≥3 TEAEs                | 48.4%                                                        | 54.8%                                            |
| Treatment-Related AEs (TRAEs) | 94.1%                                                        | 94.4%                                            |
| Serious TRAEs                 | 27.8%                                                        | 5.6%                                             |
| Grade 5 TRAE                  | 0                                                            | 1 (5.6%)                                         |

# **Experimental Protocols HER2 Internalization Assay**

This protocol is based on the methodology described by Wei et al. (2024).[3]

Objective: To quantify the internalization of HER2 receptors upon antibody treatment.

#### Materials:

HER2-positive cancer cell lines (e.g., NCI-N87, BT-474)



- · HLX22, Trastuzumab (or biosimilar), and control IgG1
- pHrodo™ iFL Green STP Ester
- 96-well plates
- Flow cytometer

#### Procedure:

- Label antibodies with pHrodo™ iFL Green STP Ester according to the manufacturer's protocol. This dye is non-fluorescent at neutral pH and fluoresces brightly in acidic environments, such as endosomes and lysosomes.
- Seed 1.5 x 10<sup>5</sup> cells per well in a 96-well plate and culture overnight.
- Incubate cells with 10 µg/mL of the labeled antibodies (HLX22, trastuzumab, combination, or IgG1 control) for 1 hour on ice to allow binding but prevent internalization.
- Wash the cells with cold PBS to remove unbound antibodies.
- For the 0-hour time point, keep the plate on ice. For other time points, transfer the plate to a 37°C incubator to allow internalization to proceed.
- At each desired time point (e.g., 1, 2, 4, 8 hours), stop the internalization by placing the plate on ice.
- Harvest the cells and analyze the fluorescence intensity by flow cytometry. Increased fluorescence indicates internalization of the antibody-HER2 complex into acidic compartments.



Click to download full resolution via product page

Caption: Experimental Workflow for HER2 Internalization Assay.



## In Vitro Cell Proliferation Assay (Synergy Analysis)

This protocol is based on the methodology described by Wei et al. (2024).[3]

Objective: To assess the anti-proliferative activity of HLX22 in combination with trastuzumab and determine if the effect is synergistic.

#### Materials:

- HER2-positive cancer cell lines (e.g., NCI-N87)
- HLX22 and Trastuzumab (or biosimilar)
- CellTiter-Glo® Luminescent Cell Viability Assay
- 96-well plates
- Luminometer

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of HLX22 and trastuzumab, both individually and in combination at a constant ratio.
- Treat the cells with the antibodies for 72 hours.
- After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
- Measure luminescence using a luminometer.
- Calculate the percentage of cell viability relative to untreated controls.
- Analyze the data using software such as CompuSyn to determine the Combination Index
   (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates



antagonism.

### In Vivo Xenograft Model

This protocol is based on the methodology described by Wei et al. (2024).[3]

Objective: To evaluate the in vivo anti-tumor efficacy of HLX22 in combination with trastuzumab.

#### Materials:

- Immunocompromised mice (e.g., NCG mice)
- HER2-positive cancer cells (e.g., NCI-N87) or patient-derived tumor fragments (for PDX models)
- HLX22, Trastuzumab (or biosimilar), and control IgG
- Calipers

#### Procedure:

- Subcutaneously implant cancer cells or tumor fragments into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment groups (e.g., vehicle control, HLX22 alone, trastuzumab alone, HLX22 + trastuzumab).
- Administer the antibodies via intraperitoneal injection twice a week at the desired dose (e.g., 10 mg/kg).[3]
- Measure tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).



## **Clinical Protocols**

## HLX22 in Combination with Trastuzumab and XELOX (Phase III Study: HLX22-GC-301)

This protocol is for the first-line treatment of patients with HER2-positive locally advanced or metastatic gastric or gastroesophageal junction adenocarcinoma.[14][15][16]

Treatment Regimen (3-week cycles):[16]

- HLX22: 15 mg/kg intravenously (IV) on Day 1 of each cycle.
- Trastuzumab: 8 mg/kg IV loading dose on Day 1 of the first cycle, followed by a 6 mg/kg IV maintenance dose on Day 1 of subsequent cycles.
- Oxaliplatin: 130 mg/m<sup>2</sup> IV on Day 1 of each cycle.
- Capecitabine: 1000 mg/m<sup>2</sup> orally twice daily on Days 1-14 of each cycle.

Treatment is continued until disease progression, unacceptable toxicity, or withdrawal of consent.[15][17]





Click to download full resolution via product page

Caption: Logical Progression from Preclinical to Clinical Development of HLX22.

### Conclusion

HLX22, in combination with trastuzumab and chemotherapy, represents a promising advancement in the treatment of HER2-positive cancers. Its unique mechanism of action, leading to a more potent blockade of the HER2 signaling pathway, has been substantiated by robust preclinical and clinical data. The protocols outlined in these application notes provide a framework for further investigation and validation of this therapeutic approach. The ongoing Phase III clinical trial will be pivotal in confirming the clinical benefits of this dual HER2 blockade strategy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. henlius.com [henlius.com]
- 3. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. henlius.com [henlius.com]
- 5. targetedonc.com [targetedonc.com]
- 6. HLX22, an anti-HER-2 monoclonal antibody, in patients with advanced solid tumors overexpressing human epidermal growth factor receptor 2: an open-label, dose-escalation, phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A randomized phase 2 study of HLX22 plus trastuzumab biosimilar HLX02 and XELOX as first-line therapy for HER2-positive advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. Facebook [cancer.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]





**BENCH** 

- 17. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: HLX22 in Combination with Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548792#hlx22-in-combination-with-chemotherapyprotocols]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com